molecular formula C4HBrClF5O2 B1586239 3-Bromo-4-chloropentafluorobutyric acid CAS No. 216393-99-6

3-Bromo-4-chloropentafluorobutyric acid

Cat. No.: B1586239
CAS No.: 216393-99-6
M. Wt: 291.4 g/mol
InChI Key: IFQBWLXWJWDSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloropentafluorobutyric acid (CAS 216393-99-6) is a fluorinated organic compound with the molecular formula C₄HBrClF₅O₂ and a molecular weight of 291.40 . This compound is characterized as corrosive and requires careful handling; recommended safety codes include S23-S26-S36/37/39-S45, and it carries risk statement R34 . Researchers utilize this bromo- and chloro-substituted perfluorinated acid as a versatile building block in synthetic organic chemistry, particularly for introducing halogenated segments with unique electronic and steric properties. Its applications span the development of novel pharmaceuticals and agrochemicals, where the pentafluorobutyric acid moiety can influence metabolic stability and bioavailability. In material science, it serves as a precursor for advanced functional materials, including polymers and liquid crystals with specific performance characteristics. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQBWLXWJWDSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371222
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-99-6
Record name 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216393-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 4 Chloropentafluorobutyric Acid and Analogues

Precursor-Based Synthesis Strategies

The construction of the perfluorinated carboxylic acid framework is the foundational step in synthesizing complex analogues. Several key methodologies have been developed for this purpose, starting from various non-fluorinated or partially fluorinated precursors.

Electrochemical Fluorination Approaches for Perfluorinated Carboxylic Acids

Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone of industrial organofluorine chemistry and a primary method for producing perfluorinated compounds, including carboxylic acids. wikipedia.orgwikipedia.org The process involves the electrolysis of a hydrocarbon substrate, such as a carboxylic acid or its derivative, in anhydrous hydrogen fluoride (B91410) (HF). fluorine1.ru HF serves as both the solvent and the fluorine source. wikipedia.org During electrolysis, the organic substrate is anodically fluorinated, replacing all hydrogen atoms with fluorine atoms, typically resulting in the corresponding perfluoroacyl fluoride, which is then hydrolyzed to the perfluorinated carboxylic acid. fluorine1.ru

This method avoids the direct use of hazardous elemental fluorine gas by generating the reactive fluorine species in situ. wikipedia.org The ECF of N,N-dialkylamino substituted carboxylic acids has been studied, showing how process conditions and carbon chain structure influence product formation. fluorine1.ru

Table 1: Examples of Electrochemical Fluorination (ECF) of Carboxylic Acid Derivatives

Starting Material Product after Hydrolysis Typical Conditions Reference
Butyric acid Perfluorobutanoic acid Anhydrous HF, Nickel anode fluorine1.rufluorine1.ru
Caprylic acid Perfluorooctanoic acid Anhydrous HF, Nickel anode fluorine1.ru
Piperazine-N,N'-di-α-propionic acid Perfluoropiperazine-N,N'-di-α-propionic acid Anhydrous HF fluorine1.ru
Telomeric alcohols (H(CF₂CF₂)nCH₂OH) Higher perfluorocarboxylic acids Anhydrous HF fluorine1.ru

Oxidative Cleavage Methods for Fluorinated Olefins and Telomeric Alcohols

The oxidation of fluorinated unsaturated compounds provides a direct route to perfluorinated carboxylic acids. This strategy involves the cleavage of carbon-carbon double bonds in fluoroolefins or the oxidation of the terminal alcohol group in telomeric alcohols. fluorine1.rufluorine1.ru

One of the most common examples is the oxidation of hexafluoropropylene, which can be cleaved to form trifluoroacetic acid. fluorine1.ru Ozonolysis is a prominent method for this transformation; the reaction of perfluoroolefins with ozone can yield perfluoroacyl fluorides and COF₂, which can then be converted to the corresponding carboxylic acids. fluorine1.ruorganic-chemistry.org Other powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can also be employed to cleave the double bond in fluorinated olefins, leading to the formation of carboxylic acids. masterorganicchemistry.com Similarly, telomeric alcohols, which are readily available through the telomerization of tetrafluoroethylene, can be oxidized to the corresponding perfluorinated carboxylic acids. fluorine1.runih.gov

Table 2: Oxidative Synthesis of Perfluorocarboxylic Acids

Precursor Oxidizing Agent Product Reference
Hexafluoropropylene Ozone (O₃) Trifluoroacetic acid fluorine1.ru
Perfluoroolefins Potassium Permanganate (KMnO₄) Perfluorocarboxylic acids masterorganicchemistry.com
Telomeric Alcohols (e.g., H(CF₂CF₂)nCH₂OH) Chromic Acid (H₂CrO₄) or other strong oxidants Perfluorocarboxylic acids (e.g., C₇F₁₅COOH) fluorine1.rulibretexts.org
Internal Alkynes RuO₂/Oxone Carboxylic acids organic-chemistry.org

Carbon Dioxide Incorporation Reactions with Perfluoroalkyl Halides

A versatile method for synthesizing perfluorinated carboxylic acids involves the incorporation of carbon dioxide (CO₂) into a perfluoroalkyl chain. fluorine1.ru This is typically achieved by first generating a highly reactive organometallic intermediate from a perfluoroalkyl halide (usually an iodide). fluorine1.rugoogle.com This perfluoroalkyl organometallic reagent, which behaves as a carbanion, then acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form a perfluorocarboxylate salt. fluorine1.ruwikipedia.org Subsequent acidification yields the final perfluorinated carboxylic acid.

This method is particularly useful as it allows for the construction of a carboxylic acid from a pre-synthesized perfluoroalkyl halide chain. google.com Initiators are often required to facilitate the reaction between the perfluoroalkyl halide and the metal. fluorine1.ru

Table 3: Synthesis of Perfluorocarboxylic Acids via CO₂ Incorporation

Perfluoroalkyl Halide Reagents Product Yield Reference
Perfluorobutyl iodide (C₄F₉I) Metal (e.g., Mg, Li), CO₂, then H⁺ Perfluoropentanoic acid High fluorine1.ruwikipedia.org
Perfluorohexyl iodide (C₆F₁₃I) Metal (e.g., Mg, Li), CO₂, then H⁺ Perfluoroheptanoic acid High fluorine1.ruwikipedia.org
Perfluorooctyl iodide (C₈F₁₇I) Cd, DMSO, CO₂ Perfluorononanoic acid 87% fluorine1.ru

Synthesis from Other Classes of Fluorine-Containing Compounds

Perfluorinated carboxylic acids can also be synthesized from other functionalized fluorochemicals. For instance, perfluoroallylfluorosulphate can be treated with potassium or sodium bromide to yield trifluoroacrylic acid haloanhydrides. fluorine1.ru These transformations showcase the utility of leveraging existing, complex fluorinated molecules as synthons for constructing perfluorinated carboxylic acids, providing alternative pathways that may offer advantages in terms of selectivity or precursor availability. fluorine1.ru

Selective Halogenation Techniques for Carboxylic Acid Derivatives

Once the perfluorinated carboxylic acid backbone is established, further functionalization can be achieved through selective halogenation. This is a critical step for producing mixed-halogen compounds like 3-Bromo-4-chloropentafluorobutyric acid.

Alpha-Halogenation of Carboxylic Acids via Hell–Volhard–Zelinski Reaction and Modifications

The Hell–Volhard–Zelinski (HVZ) reaction is a classic method for the halogenation of carboxylic acids at the alpha-carbon (the carbon adjacent to the carboxyl group). byjus.comwikipedia.org The reaction is typically used for α-bromination or α-chlorination. nrochemistry.com It is initiated by converting the carboxylic acid into an acyl halide, usually with a phosphorus trihalide like PBr₃. wikipedia.orglibretexts.org The resulting acyl halide readily tautomerizes to its enol form, which then undergoes electrophilic attack by a halogen (e.g., Br₂) to introduce a halogen atom at the α-position. libretexts.org The final α-halo acyl halide is then hydrolyzed during workup to yield the α-halo carboxylic acid. youtube.com

It is important to note that the standard HVZ reaction is not feasible for direct α-fluorination or α-iodination. byjus.comnrochemistry.com Furthermore, it specifically targets the alpha-position. Therefore, for a molecule like this compound, where the bromine is at the β-position (carbon 3), the direct application of the HVZ reaction is not possible for introducing that specific bromine atom. However, the principles of the HVZ reaction, particularly the activation of the carboxylic acid to an acyl halide to facilitate subsequent reactions, are fundamental in organic synthesis and can be adapted within multi-step synthetic routes for complex halogenated compounds.

Table 4: General Scheme of the Hell–Volhard–Zelinski (HVZ) Reaction

Step Description Reagents Intermediate/Product Reference
1 Acyl Halide Formation Carboxylic acid, PBr₃ (cat.) Acyl bromide wikipedia.org
2 Enolization & Halogenation Acyl bromide, Br₂ α-Bromo acyl bromide libretexts.org
3 Hydrolysis α-Bromo acyl bromide, H₂O α-Bromo carboxylic acid youtube.com

Palladium-Catalyzed Decarbonylative Halogenation of Acid Anhydrides

A significant advancement in the synthesis of halogenated compounds from carboxylic acid precursors is the palladium-catalyzed decarbonylative halogenation. This method transforms carboxylic acid anhydrides or in-situ activated carboxylic acids into aryl and vinyl halides. nih.gov The reaction typically utilizes a palladium catalyst, often in conjunction with a specialized ligand like Xantphos, to facilitate the challenging reductive elimination of C-X bonds (where X = Cl, Br, I). bohrium.comelsevierpure.com This technique is advantageous as it uses stable and readily available acid anhydrides, bypassing the need for often unstable acyl chlorides or costly acyl fluorides. mdpi.com

The mechanism is believed to proceed through several key steps. First, the acid anhydride (B1165640) is converted into a more reactive acyl halide intermediate. mdpi.com This intermediate then undergoes oxidative addition to a Pd(0) complex, forming an acyl-Pd(II)-halide species. mdpi.com Following this, a crucial decarbonylation step (loss of carbon monoxide) occurs, and subsequent reductive elimination from the palladium center yields the final halogenated product and regenerates the Pd(0) catalyst. mdpi.com For certain substrates, conducting the reaction in an open system can improve efficiency by allowing the carbon monoxide byproduct to escape, driving the reaction toward the desired product. bohrium.comelsevierpure.com This catalytic cycle provides an efficient route from abundant carboxylic acids to valuable organohalides. nih.gov

Table 1: Key Features of Palladium-Catalyzed Decarbonylative Halogenation

Feature Description Source(s)
Catalyst System Palladium (Pd) combined with a phosphine (B1218219) ligand, commonly Pd/Xantphos. bohrium.com, elsevierpure.com, nih.gov
Substrates Aromatic and vinyl carboxylic acids, activated in situ or used as acid anhydrides. mdpi.com, nih.gov
Halogen Source Various sources can be used, including copper halides (CuX) or alkyl iodides like 1-iodobutane. nih.gov
Key Advantage Avoids the use of unstable acyl chlorides and offers a direct route from carboxylic acids to organohalides. bohrium.com, mdpi.com
Proposed Mechanism Involves oxidative addition, decarbonylation, and reductive elimination steps. mdpi.com

Asymmetric Halogenation in the Synthesis of Chiral Halogenated Carboxylic Acids

The creation of chiral molecules, which exist as non-superimposable mirror images (enantiomers), is of paramount importance in chemistry, as different enantiomers can have vastly different biological activities. eurekalert.org Asymmetric halogenation is a powerful strategy for producing optically active halogenated compounds, which are valuable intermediates for further synthesis. rsc.org

Recent breakthroughs have focused on organocatalysis, where a small, chiral organic molecule is used to direct the reaction, producing one enantiomer in preference to the other. nih.gov For instance, researchers have successfully developed methods for the decarboxylative chlorination of β-keto acids using chiral amine catalysts. eurekalert.orgnih.gov By screening various chiral catalysts, it is possible to achieve very high levels of enantiomeric purity, in some cases up to 98%. eurekalert.org

Another key strategy is asymmetric halolactonization, where an alkenoic acid is cyclized and halogenated in a single, stereocontrolled step. msu.edu Using chiral organocatalysts, such as those derived from cinchona alkaloids, it is possible to induce the formation of chiral halolactones with high enantioselectivity. msu.edu These methods demonstrate the power of catalysis to transform simple, achiral starting materials into complex, functionally rich chiral molecules. rsc.orgmsu.edu

Table 2: Examples of Asymmetric Halogenation Strategies

Reaction Type Catalyst Type Substrate Example Key Outcome Source(s)
Decarboxylative Chlorination Chiral Amine β-Keto Acid Produces chiral organohalides with high enantiomeric purity. eurekalert.org, nih.gov
Asymmetric α-Halogenation Organocatalyst (e.g., Jørgensen-Hayashi catalyst) Aldehydes, Ketones Forms carbon-halogen bonds enantioselectively. researchgate.net, nih.gov
Asymmetric Chlorolactonization Cinchona Alkaloid Derivative (e.g., (DHQD)₂PHAL) Alkenoic Acid Generates chiral halolactones from achiral starting materials. msu.edu

Directed Bromination and Chlorination in Multi-Halogenated Systems

In molecules that already contain multiple halogen atoms, such as the pentafluoro backbone of the target acid, the selective introduction of additional, different halogens (like bromine and chlorine) presents a significant challenge. The reactivity and regioselectivity of halogenation are influenced by the existing substituents.

The halogenation of alkanes often proceeds via a free-radical mechanism, where reactivity is dictated by the stability of the radical intermediate (tertiary > secondary > primary C-H bonds). ucalgary.ca However, this intrinsic reactivity can be difficult to control, and polyhalogenation is a common outcome unless a large excess of the alkane is used. ic.ac.uklibretexts.org

In highly fluorinated systems, the strong electronegativity of fluorine atoms significantly impacts the reactivity of nearby C-H bonds. Fluorine atoms tend to reduce the reactivity of chlorine atoms attached to the same or adjacent carbons. libretexts.org This electronic effect can be exploited to direct incoming halogens. For instance, the deactivating effect of existing fluorines can make other positions in the molecule more susceptible to radical abstraction, thereby directing bromination or chlorination to specific sites. The choice of halogenating agent is also critical; for example, N-bromosuccinimide (NBS) is known to be highly selective for brominating positions adjacent to double bonds (allylic) or aromatic rings (benzylic). libretexts.org Precise control over the reaction conditions (e.g., reactant ratios, temperature, and initiator) is essential to achieve the desired multi-halogenated product and avoid mixtures. ic.ac.uk

Green Chemistry Principles in the Synthesis of Halogenated Carboxylic Acids

Green chemistry is a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.org The synthesis of halogenated compounds, which have historically included persistent organic pollutants, can be made more sustainable by applying these principles. compoundchem.com

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a guide for this endeavor. compoundchem.com Key principles relevant to the synthesis of halogenated carboxylic acids include:

Catalysis: Using catalytic reagents is superior to using stoichiometric ones, which are consumed in the reaction and generate more waste. acs.org The palladium-catalyzed and organocatalytic methods discussed previously (sections 2.2.2 and 2.2.3) are prime examples of this principle in action, as small amounts of the catalyst can facilitate many reaction cycles. mit.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. wikipedia.org Methods that avoid the use of protecting groups or other temporary modifications are preferred as they reduce the number of steps and the amount of reagents required, thus generating less waste. acs.org

Less Hazardous Chemical Syntheses: Whenever possible, synthetic methods should use and generate substances with little to no toxicity. mit.edu This includes moving away from highly toxic reagents like phosgene (B1210022) or large volumes of hazardous solvents. libretexts.orgiupac.org

Design for Degradation: Chemical products should be designed to break down into harmless substances after their use and not persist in the environment. compoundchem.com While many halogenated compounds are known for their persistence, understanding their degradation pathways is a key goal of green chemistry.

Applying these principles can lead to syntheses that are not only more environmentally friendly but also more efficient and cost-effective. iupac.org

Table 3: Application of Green Chemistry Principles to Halogenated Carboxylic Acid Synthesis

Green Chemistry Principle Application in Synthesis Source(s)
1. Waste Prevention Optimize reactions to minimize byproducts; utilize one-pot procedures. mit.edu, compoundchem.com
2. Atom Economy Design syntheses to incorporate the maximum amount of starting materials into the product. wikipedia.org, acs.org
5. Safer Solvents & Auxiliaries Avoid toxic organic solvents where possible, or replace them with greener alternatives like water or ionic liquids. mit.edu
8. Reduce Derivatives Minimize the use of protecting groups to reduce reaction steps and reagent waste. acs.org
9. Catalysis Employ catalytic methods (e.g., palladium catalysis, organocatalysis) over stoichiometric reagents. wikipedia.org, acs.org
10. Design for Degradation Design molecules that break down into innocuous products after use. compoundchem.com

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloropentafluorobutyric Acid Derivatives

Decarboxylation and Decarbonylation Reactions of Perfluorocarboxylic Acids

Perfluorocarboxylic acids (PFCAs) and their derivatives can undergo decarboxylation (loss of CO₂) and decarbonylation (loss of CO) under specific conditions, leading to the formation of various fluorinated compounds.

The thermal decomposition of PFCAs often proceeds through the homolysis of a C-C bond adjacent to the carboxyl group, which generates unstable perfluoroalkyl radicals. und.edu The stability of PFCAs to thermal treatment generally increases with the length of the perfluorinated carbon chain. und.eduresearchgate.net For instance, the decomposition of perfluorooctanoic acid (PFOA) on granular activated carbon can start at temperatures as low as 200 °C. und.eduresearchgate.net The thermal reactions of sodium and potassium salts of perfluorocarboxylic acids at temperatures between 150-250 °C also lead to decarboxylation, forming hydroperfluoroalkanes with a terminal CF₂H group. fluorine1.ru

Recent studies have shown that PFCAs can be effectively mineralized at milder temperatures (80 to 120°C) in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nsf.goveurekalert.org This process is typically mediated by a base, such as sodium hydroxide (B78521), and involves the decarboxylation of the PFCA to form a reactive perfluoroalkyl anion intermediate. nsf.goveurekalert.orgmorressier.com This intermediate can then undergo further degradation to fluoride (B91410) ions. nsf.govresearchgate.net This method has shown high efficiency, with over 90% defluorination of PFOA and minimal formation of fluorocarbon by-products. nsf.goveurekalert.org This reactivity is crucial as it points to the lability of the carboxyl group as the key initial step for degradation. nsf.gov

The decarbonylation of perfluoroalkanoic acid derivatives, such as halides and esters, can be catalyzed by metal oxides (e.g., MgO, CaO) at temperatures of 100-300 °C, yielding perfluoroolefins. fluorine1.ru Additionally, the perfluoroalkylthiolation/decarbonylation of 1,3-dicarbonyl compounds with perfluoroalkanesulfenic acids has been reported, producing α-perfluoroalkylthiolated arylethanones. nih.gov

Table 1: Conditions and Products of PFCA Decarboxylation

Reaction Type Conditions Reactant Example Key Intermediate Product(s) Reference
Thermal Decomposition ≥200 °C, on Granular Activated Carbon Perfluorooctanoic acid (PFOA) Perfluoroalkyl radical Shorter-chain PFCAs, Volatile organofluorine species und.eduresearchgate.net
Base-Mediated 80-120 °C, NaOH, DMSO/H₂O Perfluorooctanoic acid (PFOA) Perfluoroalkyl anion Fluoride ions, Trifluoroacetate nsf.goveurekalert.org
Salt Pyrolysis 150-250 °C Sodium/Potassium salts of PFCAs N/A Hydroperfluoroalkanes (RF-CF₂H) fluorine1.ru
Catalytic Decarbonylation 100-300 °C, Metal Oxides (MgO, CaO) Perfluorocarboxylic acid esters/halides N/A Perfluoroolefins fluorine1.ru

Hydrolytic Stability and Mechanisms of Fluorinated Carboxylic Acid Esters and Amides

The introduction of fluorine atoms into the structure of carboxylic acid esters and amides significantly influences their hydrolytic stability. This is particularly relevant for derivatives of 3-bromo-4-chloropentafluorobutyric acid.

Amides are generally the least reactive derivatives of carboxylic acids due to the poor leaving group ability of the amine's conjugate base. chemistrysteps.com Hydrolysis, whether acid- or base-catalyzed, typically requires more forcing conditions, such as an excess of hydroxide and heating. chemistrysteps.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com The base-catalyzed pathway begins with the nucleophilic addition of a hydroxide ion to the carbonyl carbon. chemistrysteps.com For fluorinated amides, the synthetic pathways often involve N-perfluoroalkylation followed by a defluorination step, which can proceed through an oxaziridine (B8769555) intermediate that is subsequently hydrolyzed. nih.govacs.org

Table 2: Factors Influencing Hydrolytic Stability of Fluorinated Esters and Amides

Functional Group Influencing Factor Effect on Stability Mechanism Reference
Fluorinated Ester Perfluorinated α-carbon Decreases stability Weakens ester bond acs.org
Fluorinated Ester Number of fluorine atoms Can be tailored Electronic effects nih.govsemanticscholar.org
Fluorinated Ester pH Stability is pH-dependent Acid/Base catalysis acs.org
Amide General High stability Poor leaving group (R₂N⁻) chemistrysteps.com
Fluorinated Amide N-perfluoroalkyl group Can facilitate transformation Formation of reactive intermediates (e.g., oxaziridine) nih.govacs.org

Oxidation Reactions Involving Halogenated Fluorocarbons

Halogenated fluorocarbons can undergo oxidation, although saturated fluorocarbons are generally chemically stable due to the strength of C-F and C-C bonds. wikipedia.org The presence of other halogens, such as bromine and chlorine, can provide sites for oxidative reactions.

Enzymatic systems, such as cytochrome P-450, are capable of oxidizing organic halogen atoms. nih.gov While the oxidation of organic halides by these enzymes is well-documented for iodo- and bromo-compounds, the rates are generally slower for bromine compared to iodine. nih.gov The reaction proceeds via the formation of relatively stable oxidized derivatives like brominanes. nih.gov Peroxidases can also catalyze the oxidation of such compounds. nih.gov

The degradation of fluorocarbons can also occur under oxidizing conditions, especially for branched perfluorinated polymers in the presence of water, oxygen, or metal oxides. nasa.gov This can lead to the formation of carbonyl difluoride. nasa.gov In the context of this compound, the carbon-bromine and carbon-chlorine bonds would be the most likely sites for initial oxidative attack, as C-Br and C-Cl bonds are significantly weaker than C-F bonds. youtube.com The unimolecular decomposition of halofluorocarbons can be initiated by the cleavage of a C-Br or C-Cl bond, releasing a halogen atom that can then react with other species. nasa.gov

Photocatalytic oxidation is another pathway for the degradation of halogenated compounds. For PFCAs, heterogeneous photocatalysis using TiO₂ has been shown to effectively decompose the molecules into shorter-chain PFCAs and fluoride ions. nih.gov The reaction is initiated by photoholes generated on the TiO₂ surface upon UV irradiation. nih.gov

Stereochemical Considerations in Reactions of Brominated Alkyl Chains

The presence of a bromine atom at the C-3 position of this compound introduces a chiral center. Therefore, reactions involving this position must consider the stereochemical outcome.

In nucleophilic substitution reactions at a chiral center bearing a bromine atom, the mechanism dictates the stereochemistry. For example, an Sₙ2 reaction proceeds with an inversion of configuration at the stereocenter. pbworks.comutexas.edu This is due to the backside attack of the nucleophile, which displaces the bromide leaving group. pbworks.com Conversely, an Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, producing a mixture of R and S enantiomers. utexas.edulibretexts.org

The addition of bromine (Br₂) to an alkene is a classic example of a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate. quora.comyoutube.com The subsequent attack by a bromide ion occurs from the face opposite to the bridging bromine, resulting in anti-addition. utexas.eduyoutube.com While not directly applicable to the saturated chain of the title compound, this principle highlights the stereochemical control exerted by bromine in neighboring group participation and related reactions.

For radical reactions, such as radical bromination, the stereochemistry at a newly formed chiral center is typically lost. The reaction proceeds through a trigonal planar radical intermediate. libretexts.org Subsequent attack by a bromine molecule can occur from either face of the planar radical with equal probability, resulting in a racemic mixture of the R- and S-enantiomers. libretexts.org

Table 3: Stereochemical Outcomes in Reactions at a Brominated Carbon

Reaction Type Intermediate Stereochemical Outcome Reference
Sₙ2 Substitution Pentacoordinate transition state Inversion of configuration pbworks.comutexas.edu
Sₙ1 Substitution Trigonal planar carbocation Racemization (mixture of retention and inversion) utexas.edulibretexts.org
Radical Substitution Trigonal planar radical Racemization libretexts.org
Bromine Addition (to alkene) Cyclic bromonium ion Anti-addition quora.comyoutube.com

Nucleophilic Substitution and Elimination Pathways on Halogenated Butyric Acid Scaffolds

The halogenated butyric acid scaffold of this compound presents multiple sites for nucleophilic substitution and elimination reactions. The reactivity of the carbon-halogen (C-X) bonds is a critical factor.

The strength of the C-X bond decreases in the order C-F > C-Cl > C-Br > C-I. youtube.comlibretexts.org Consequently, the reactivity of alkyl halides in nucleophilic substitution reactions typically follows the reverse order: I > Br > Cl > F. libretexts.org This is because the C-X bond must be broken during the reaction, and weaker bonds are broken more easily. libretexts.org Therefore, in this compound, the C-Br bond at the 3-position is expected to be more reactive towards nucleophiles than the C-Cl bond at the 4-position, which in turn is far more reactive than the C-F bonds.

Nucleophilic substitution can occur via Sₙ1 or Sₙ2 mechanisms. The Sₙ2 mechanism is favored by primary and less hindered secondary alkyl halides, while the Sₙ1 mechanism is favored by tertiary halides due to the stability of the resulting carbocation. libretexts.org The presence of electron-withdrawing fluorine atoms on the carbon chain will significantly influence the stability of any potential carbocation intermediates, generally destabilizing them and thus disfavoring an Sₙ1 pathway.

Elimination reactions (E1 and E2) are often in competition with substitution reactions. These pathways would involve the removal of a halogen and a hydrogen atom from an adjacent carbon to form an alkene. However, in the case of this compound, the carbons adjacent to the C-Br and C-Cl bonds are heavily fluorinated, which would influence the acidity of any available protons and the stability of the resulting alkene. The E2 mechanism, for instance, requires an anti-periplanar arrangement of the hydrogen and the leaving group. khanacademy.org

Derivatization and Functionalization Strategies for 3 Bromo 4 Chloropentafluorobutyric Acid

Esterification Reactions with Perfluorinated Alcohols

The esterification of carboxylic acids is a fundamental reaction in organic chemistry, and this holds true for halogenated variants like 3-bromo-4-chloropentafluorobutyric acid. chemguide.co.uk The reaction of this acid with perfluorinated alcohols is of particular interest for creating highly fluorinated esters, which have applications in materials science and as specialty fluids.

Standard acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. masterorganicchemistry.com This typically involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is reversible, and to drive it towards the product side, it is common to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

A more recent and highly efficient method for the direct esterification of carboxylic acids with perfluorinated alcohols utilizes XtalFluor-E as a mediating agent. researchgate.netnih.govx-mol.com This approach has been shown to produce polyfluorinated esters in moderate to excellent yields across a wide array of carboxylic acids, including aliphatic and chiral substrates. researchgate.netnih.govx-mol.com The reaction proceeds effectively with only a slight excess of the perfluorinated alcohol. researchgate.netnih.gov Mechanistic studies suggest that the reaction does not proceed via an acyl fluoride (B91410) intermediate, but rather through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate. researchgate.netnih.govx-mol.com

Table 1: Comparison of Esterification Methods

Method Catalyst/Reagent Typical Conditions Advantages
Fischer Esterification H₂SO₄, TsOH Heat, excess alcohol Cost-effective, well-established

Amidation and Peptide Coupling Applications

The carboxylic acid moiety of this compound can be readily converted to an amide through reaction with an amine. This transformation is crucial for incorporating this fluorinated building block into more complex molecules, including peptides. The synthesis of amides from this acid can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Common coupling agents used for such transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the resulting amide. The presence of the halogen atoms on the butyric acid backbone can influence the reactivity of the carboxylic acid and may require careful selection of the coupling strategy.

The incorporation of halogenated amino acids or carboxylic acid derivatives into peptides is a known strategy in medicinal chemistry to enhance metabolic stability or to act as probes in biochemical studies. While specific examples of this compound in peptide coupling are not extensively documented in readily available literature, its structural similarity to other halogenated carboxylic acids suggests its potential utility in this area.

Formation of Complex Organic Structures from Halogenated Carboxylic Acid Building Blocks

Halogenated organic compounds, such as this compound, are valuable precursors for the synthesis of more complex molecular architectures. google.comossila.com The bromine and chlorine atoms on the carbon backbone serve as reactive handles for a variety of transformations, including nucleophilic substitution and cross-coupling reactions.

For instance, the bromine atom at the 3-position is a potential site for substitution by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds. The presence of multiple halogen atoms also opens up the possibility of selective dehalogenation or sequential functionalization, further expanding the synthetic utility of this building block.

The use of similar bromo- and chloro-substituted compounds in the synthesis of heterocyclic structures and other complex organic molecules is well-established. For example, 3'-Bromo-4'-fluoroacetophenone is used as a precursor for the synthesis of chalcones and carbazole (B46965) derivatives. ossila.com Similarly, 3-bromo N-alkyl cyanamides are versatile building blocks for a range of nitrogen-containing molecules. researchgate.net These examples highlight the potential of this compound to serve as a starting material for the construction of novel and intricate organic compounds.

Regioselective and Stereoselective Functionalization of the Butyric Acid Backbone

The potential for regioselective and stereoselective reactions on the backbone of this compound is a key aspect of its synthetic utility. The molecule possesses a chiral center at the carbon atom bearing the bromine (C3), meaning it can exist as a pair of enantiomers. Functionalization reactions can, in principle, be directed to occur at a specific halogenated site (regioselectivity) and to produce a specific stereoisomer (stereoselectivity).

The bromine atom at the 3-position is generally more reactive towards nucleophilic substitution than the chlorine atom at the 4-position, and both are typically more reactive than the fluorine atoms. This difference in reactivity can be exploited to achieve regioselective functionalization. For example, a carefully chosen nucleophile under specific reaction conditions could selectively displace the bromine atom, leaving the chlorine and fluorine atoms intact.

Achieving stereoselectivity in reactions involving the chiral center at C3 would require the use of chiral reagents or catalysts. For instance, an enzymatic reaction or a reaction employing a chiral ligand could potentially differentiate between the two enantiomers of this compound or its derivatives, leading to the formation of an enantiomerically enriched product. While specific studies on the regioselective and stereoselective functionalization of this particular compound are not widely reported, the principles of asymmetric synthesis and selective halogen reactivity provide a framework for how such transformations could be approached.

Table 2: Mentioned Compounds

Compound Name
This compound
Sulfuric acid
Tosic acid
XtalFluor-E
N,N'-dicyclohexylcarbodiimide (DCC)
N,N'-diisopropylcarbodiimide (DIC)
1-hydroxybenzotriazole (HOBt)
N-hydroxysuccinimide (NHS)
3'-Bromo-4'-fluoroacetophenone

Advanced Analytical and Computational Methodologies in the Study of 3 Bromo 4 Chloropentafluorobutyric Acid

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-bromo-4-chloropentafluorobutyric acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen-fluorine framework. Due to the presence of fluorine, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus offers high sensitivity, 100% natural abundance, and a wide range of chemical shifts, making it an ideal probe for fluorinated compounds. nih.govresearchgate.netwikipedia.org For this compound, distinct signals would be expected for the different fluorine environments, with chemical shifts and coupling constants (J-coupling) providing information on connectivity. aiinmr.com For instance, the CF₂ and CFBr groups would exhibit characteristic multiplets due to spin-spin coupling with adjacent fluorine and hydrogen nuclei. ¹H NMR would reveal a signal for the carboxylic acid proton, while ¹³C NMR would identify the four distinct carbon atoms, including the carbonyl carbon which typically appears in the 160-180 ppm range. libretexts.org

Table 1: Predicted NMR Characteristics for this compound

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H10-13Broad singlet for the carboxylic acid proton (COOH).
¹³C160-180Signal for the carbonyl carbon (C=O).
100-130Signals for the fluorinated carbons (C-F, C-Br, C-Cl), heavily influenced by the number and type of halogen substituents.
¹⁹F-70 to -150Complex multiplets due to F-F coupling along the carbon chain. The chemical shifts are highly sensitive to the local electronic environment created by Br and Cl.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition. A crucial feature in the mass spectrum of this compound is the unique isotopic pattern imparted by bromine and chlorine. nih.gov Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. ucalgary.calibretexts.org This combination results in a characteristic cluster of peaks for the molecular ion (M⁺), with significant signals at M+2 and M+4, confirming the presence of one bromine and one chlorine atom. whitman.edu High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion ([M-C₃HBrClF₅]⁺). libretexts.org

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid dimer. A sharp, strong absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1725 cm⁻¹. libretexts.org The fingerprint region (below 1500 cm⁻¹) would contain a complex series of absorptions corresponding to C-F (typically 1000-1400 cm⁻¹), C-Cl (600-800 cm⁻¹), and C-Br (500-600 cm⁻¹) stretching vibrations.

Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

Gas Chromatography (GC) is a highly effective method for separating volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. nih.gov The carboxylic acid is often converted into a more volatile ester, for example, by reaction with acidic methanol. researchgate.net The derivatized compound can then be analyzed, often using a GC system coupled to a mass spectrometer (GC-MS) for definitive identification. acs.orgrestek.com Halogen-specific detectors, such as the electrolytic conductivity detector (ELCD) or the halogen-specific detector (XSD), can also provide enhanced selectivity for halogenated analytes. nih.gov

Table 2: Illustrative Gas Chromatography Conditions for Halogenated Acid Analysis

ParameterTypical Setting
DerivatizationConversion to methyl ester using acidic methanol.
ColumnDB-5 or similar non-polar capillary column.
Carrier GasHelium or Hydrogen.
DetectorMass Spectrometer (MS), Electron Capture Detector (ECD), or Halogen-Specific Detector (XSD).
Temperature ProgramRamped from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C).

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of less volatile or thermally unstable compounds like this compound in its native form. Reversed-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water, is a common method for purity assessment. Additionally, ion exchange chromatography (IC) coupled with high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the targeted and suspect screening of halogenated carboxylic acids in complex samples like drinking water. kcl.ac.ukkcl.ac.uk

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to predict and understand the properties and reactivity of this compound at a molecular level.

The single bonds in the butyric acid chain allow for free rotation, meaning the molecule can adopt numerous three-dimensional arrangements, or conformations. maricopa.edu Fluorine substitution is known to have a profound impact on molecular conformation. nih.govnih.gov Computational methods are used to explore the potential energy surface and identify the most stable conformers. acs.org This process involves systematically sampling different staggered conformations (e.g., anti and gauche) and performing energy minimization calculations to find the lowest energy structures. The steric bulk and electrostatic interactions of the five fluorine atoms, along with the bromine and chlorine atoms, heavily influence these conformational preferences. researchgate.net

Quantum chemical methods, especially Density Functional Theory (DFT), are used to investigate the electronic structure and predict reactivity. researchgate.netnih.gov These calculations can determine the distribution of electron density across the molecule, highlighting the electron-withdrawing effects of the halogen atoms and the carboxylic acid group. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.comacs.org An electrostatic potential map can also be generated, visually representing the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Computational tools can accurately predict key physicochemical properties. Algorithms can rapidly calculate parameters such as molecular weight, molecular formula, and structural identifiers like the InChI key. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter, often expressed as the logarithm of the partition coefficient (LogP). nih.gov This property can be estimated using various computational methods, including atom-based fragmental methods like ALOGP and CLOGP, or through more advanced machine learning models trained on large datasets of experimental values. nih.govacs.orgresearchgate.net

Table 3: Computationally Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₄HBrClF₅O₂
Molecular Weight291.4 g/mol
InChI KeyIFQBWLXWJWDSTE-UHFFFAOYSA-N
Canonical SMILESC(C(C(C(=O)O)F)(F)Br)(F)(F)Cl
Predicted LogPValues vary by algorithm, but generally indicate moderate lipophilicity.

Computational chemistry is instrumental in simulating potential reaction pathways. nih.gov For this compound, this could include modeling the nucleophilic substitution (Sₙ2) at the carbon atoms bearing the bromine or chlorine atoms. aip.orgchemtube3d.com Transition State Theory (TST) is a fundamental concept used to understand reaction rates. unacademy.comwikipedia.org Computational algorithms can locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. acs.orgquantumatk.com By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) can be determined. This value provides critical insight into the feasibility and rate of a chemical reaction, allowing for the theoretical exploration of reactivity before undertaking laboratory experiments.

Applications in Specialized Chemical and Biological Research Fields

Role as a Key Building Block in Organic Synthesis

In the field of organic synthesis, 3-Bromo-4-chloropentafluorobutyric acid serves as a versatile building block, or synthon, for constructing more complex molecules. The presence of multiple, orthogonally reactive functional groups allows for sequential and selective chemical transformations. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and bioavailability, making fluorinated synthons like this one particularly valuable mdpi.com.

The different components of the molecule can be targeted by specific reagents to achieve desired synthetic outcomes.

Reactive Site Functional Group Potential Synthetic Transformation
Carboxyl Group-COOHEsterification, Amide bond formation, Reduction to alcohol
Bromine Atom-BrPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), Grignard reagent formation
Chlorine Atom-ClNucleophilic substitution (less reactive than Br), Reductive dehalogenation
Polyfluoroalkyl Chain-CF2-CF2-Imparts unique electronic properties, enhances thermal and metabolic stability

The synthesis of complex fluorinated compounds is a rapidly growing area of chemistry, driven by their widespread use in pharmaceuticals, agrochemicals, and materials science mdpi.com. This compound is a precursor for creating molecules with precisely positioned fluorine atoms. The development of advanced synthetic methods, such as photocatalysis and palladium cross-coupling, has expanded the ability to incorporate complex fluorinated fragments into larger molecular scaffolds nih.gov. The bromofluorination of precursor molecules is a key strategy for creating such building blocks, which can then be used in subsequent cyclization or coupling reactions to yield highly functionalized products like 3-fluoropyrrolidines and 3-fluoroazetidines researchgate.net. The target acid, with its existing bromo- and fluoro- groups, is primed for these advanced synthetic applications.

While not a direct reactant in their final synthesis, this compound can serve as a foundational precursor for chalcone (B49325) and carbazole (B46965) derivatives after appropriate modifications.

Chalcones are typically synthesized via a Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde researchgate.net. To be used in this context, the carboxylic acid end of this compound would first need to be converted into an acetophenone-like moiety. The resulting fluorinated and halogenated ketone could then be condensed with various benzaldehydes to produce novel chalcones. Chalcones themselves are precursors to flavonoids and are investigated for a range of biological activities researchgate.netnih.gov. The synthesis of brominated chalcones often starts from precursors like 4-bromoacetophenone, highlighting the role of halogenated ketones in this class of reactions researchgate.netnih.gov.

Carbazole derivatives are important in materials science, particularly for creating phosphorescent dyes and other organic electronics ossila.com. The synthesis of these materials often relies on palladium-catalyzed cross-coupling reactions to form the carbazole core. For instance, halogenated building blocks such as 4-bromo-3-fluorobenzonitrile (B163030) are used in Stille coupling reactions to construct complex aromatic systems that can be converted into carbazole-based dyes ossila.com. The bromine atom on this compound provides a reactive handle for similar C-N or C-C bond-forming reactions, enabling its incorporation into larger, conjugated systems like carbazoles.

Potential in Materials Science and Engineering

The unique properties conferred by fluorine atoms make fluorinated compounds highly desirable in materials science for creating materials with enhanced performance characteristics.

The incorporation of perfluoro moieties into polymers and other materials can dramatically alter their properties nih.gov. This compound can be used as a monomer or an additive to introduce a highly fluorinated segment into a larger material structure. The presence of the pentafluoroethyl group can lead to materials with enhanced thermal stability, chemical inertness, and specific surface properties like hydrophobicity and lipophobicity.

Property Influence of Fluorine Incorporation
Thermal Stability The high strength of the C-F bond increases resistance to thermal degradation.
Chemical Resistance The fluorine sheath protects the carbon backbone from chemical attack.
Low Surface Energy Leads to materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
Dielectric Constant Fluorination typically lowers the dielectric constant, which is useful for electronic applications.

The electronic properties of fluorinated compounds make them suitable for use in optical materials. Carbazole derivatives, which can be synthesized using brominated precursors, are known to form persistent room-temperature phosphorescent dyes ossila.com. By extension, this compound could serve as a building block for novel dyes and optical sensors where the fluorinated tail can be used to fine-tune the material's solubility and photophysical properties.

Catalytic Applications and Catalyst Development

Direct catalytic applications of this compound itself are not widely documented. However, its structure suggests potential uses in the development of new catalysts. The carboxylic acid group can act as a ligand, anchoring the molecule to a metal center. The fluorinated chain can then influence the steric and electronic environment of the catalyst's active site. This is particularly relevant in asymmetric catalysis, where chiral fluorinated ligands are used to control the stereochemical outcome of reactions. While speculative, derivatives of this acid could be explored as components of novel metal-organic catalysts or organocatalysts, where the fluorine content could enhance catalyst stability and modulate its activity and selectivity.

Environmental Science and Remediation

Role in Bioremediation of Halogenated Solvents

There are no specific research findings available that detail the role of this compound in the bioremediation of halogenated solvents. General bioremediation strategies often target the cleavage of carbon-halogen bonds, but the specific microbial or enzymatic processes applicable to this compound have not been documented.

Insights into Perfluorinated Carboxylic Acid Precursor Degradation

While the degradation of various perfluorinated carboxylic acid (PFCA) precursors is a significant area of environmental research, specific studies detailing the degradation pathways and byproducts of this compound are not available. Research on other PFCAs suggests that degradation can be influenced by factors such as microbial activity, photolysis, and advanced oxidation processes, but these have not been specifically investigated for this compound.

Biochemical and Medicinal Chemistry Investigations

The unique structural features of halogenated organic compounds often make them candidates for investigation in medicinal chemistry. However, specific research on this compound in this context is not present in the available scientific literature.

Design and Synthesis of Enzyme Inhibitors

There are no published studies on the design and synthesis of enzyme inhibitors specifically derived from this compound. While halogenated compounds are sometimes used to enhance the binding affinity and potency of enzyme inhibitors, this specific molecule has not been reported as a scaffold or starting material for such purposes.

Exploration of Biological Activity and Cellular Effects (e.g., Antiproliferative Activity, Anti-inflammatory Effects)

No research findings have been published detailing the biological activity or cellular effects of this compound. Consequently, there is no available data on its potential antiproliferative or anti-inflammatory properties. Studies on other brominated and fluorinated compounds have shown a range of biological activities, but these cannot be directly extrapolated to this compound without specific experimental evidence.

Study of Protein Interactions and Target Specificity

There is no available research on the protein interactions or target specificity of this compound. Understanding how a compound interacts with specific proteins is crucial for elucidating its mechanism of action, but such investigations have not been reported for this particular molecule.

Environmental Fate and Degradation Studies of Halogenated Carboxylic Acids

Atmospheric Degradation Pathways and Byproduct Formation

The atmospheric degradation of halogenated carboxylic acids is primarily initiated by reaction with hydroxyl (OH) radicals, a key oxidant in the troposphere. researchgate.net The rate and mechanism of this degradation are heavily influenced by the nature and degree of halogenation.

For perfluorinated carboxylic acids (PFCAs), which are structurally similar to the fluorinated backbone of 3-Bromo-4-chloropentafluorobutyric acid, atmospheric degradation is generally slow. The strong carbon-fluorine (C-F) bonds are resistant to cleavage. numberanalytics.comnih.gov However, the presence of other halogens, such as bromine and chlorine, can introduce vulnerabilities in the molecule. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are generally weaker than the C-F bond and are more susceptible to photolytic cleavage and attack by OH radicals.

The atmospheric degradation of this compound is expected to proceed through several potential pathways:

OH-initiated Hydrogen Abstraction: If there are any hydrogen atoms on the alkyl chain, OH radicals can abstract them, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, which can undergo further reactions.

Photolysis: The C-Br and C-Cl bonds are susceptible to cleavage by solar radiation, particularly in the upper atmosphere. This can lead to the formation of halogen radicals and a carbon-centered radical.

Byproduct Formation: The degradation of halogenated organic compounds in the atmosphere can lead to the formation of a variety of byproducts. iaea.org For instance, the oxidation of some hydrofluorocarbons (HFCs) is known to produce trifluoroacetic acid (TFA), a persistent and water-soluble compound. researchgate.netiaea.orgumweltbundesamt.de It is plausible that the atmospheric degradation of this compound could lead to the formation of smaller halogenated carboxylic acids and other halogenated organic compounds. The degradation of certain halogenated compounds can also result in the formation of inorganic acid gases like HCl and HBr.

Table 1: Atmospheric Lifetimes of Selected Halogenated Compounds

Compound Atmospheric Lifetime Primary Degradation Mechanism
Trifluoroacetic acid (TFA) Highly persistent Resistant to oxidation and photolysis researchgate.net
Hydrofluorocarbons (HFCs) Varies (years to decades) Reaction with OH radicals researchgate.net

| Chlorofluorocarbons (CFCs) | Decades to centuries | Photolysis in the stratosphere |

This table provides illustrative data for related classes of compounds to indicate the general range of atmospheric persistence.

Biotransformation and Biodegradation Potentials

The biotransformation and biodegradation of halogenated compounds are complex processes that depend on the specific compound and the metabolic capabilities of the microorganisms present.

The high degree of fluorination in perfluorinated compounds generally makes them resistant to microbial degradation. numberanalytics.comnih.gov The strong C-F bond is difficult for microbial enzymes to break. However, the presence of other halogens can alter the potential for biodegradation. Some microorganisms have been shown to be capable of dehalogenating chlorinated and brominated compounds under specific conditions. nih.govnih.govgoogle.com

For this compound, the C-Br and C-Cl bonds represent potential sites for microbial attack. Dehalogenase enzymes could potentially cleave these bonds, initiating the degradation process. However, the perfluorinated portion of the molecule is expected to be highly recalcitrant to further biodegradation. researchgate.net It is possible that biotransformation could lead to the formation of persistent pentafluorobutyric acid or other fluorinated byproducts.

Studies on the biodegradation of halogenated aliphatic hydrocarbons have shown that some microorganisms can degrade these compounds, but the rates are often slow, and complete mineralization is not always achieved. nih.govgoogle.comscispace.com The presence of multiple halogen atoms, as in this compound, is likely to increase its resistance to biodegradation.

Environmental Mobility and Persistence Related to Halogenation and Perfluorination

The environmental mobility and persistence of a compound are intrinsically linked to its chemical structure. The presence of halogens, particularly fluorine, has a profound impact on these properties.

Mobility: Halogenated carboxylic acids are often water-soluble, particularly in their deprotonated (anionic) form, which is prevalent at typical environmental pH values. researchgate.netitrcweb.org This water solubility facilitates their transport in aquatic systems, including rivers, lakes, and groundwater. nih.govresearchgate.net The mobility of these compounds can lead to widespread environmental contamination, far from their original sources. nih.gov The carboxylic acid functional group of this compound will make it water-soluble and mobile in the environment. The properties of the halogen atoms also influence sorption to soil and sediment, with longer-chain perfluorinated acids generally showing greater sorption. itrcweb.org

Table 3: Physicochemical Properties Influencing Environmental Fate

Property Influence of Halogenation/Perfluorination Implication for this compound
Chemical Stability C-F bond is extremely strong, leading to high persistence. numberanalytics.comnih.gov Expected to be highly persistent in the environment.
Water Solubility Carboxylic acid group imparts water solubility. researchgate.net Likely to be mobile in aquatic systems.
Sorption to Soil/Sediment Influenced by chain length and functional groups. itrcweb.org Mobility will be affected by soil and sediment characteristics.

| Volatility | Generally low for carboxylic acids. | Unlikely to be a major transport pathway from water. |

Q & A

Q. What are the recommended synthetic pathways for 3-bromo-4-chloropentafluorobutyric acid, and how can purity be optimized during synthesis?

A common approach involves halogenation of pentafluorobutyric acid derivatives using bromine and chlorine sources under controlled conditions. For example, analogous compounds like 4-bromo-2-chlorophenylacetic acid (CAS 916516-89-7) are synthesized via electrophilic substitution, with purity >97% achieved through high-performance liquid chromatography (HPLC) or recrystallization . Optimization requires monitoring reaction parameters (temperature, stoichiometry) and using inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) is critical, as seen in protocols for 2-bromo-4-chlorophenylacetonitrile .

Q. How should researchers characterize the structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR can confirm fluorinated and halogenated positions, as demonstrated for 3-bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, similar to analyses for 4-bromo-3-chlorophenol (CAS 13631-21-5) .
  • Purity Checks : GC or HPLC with internal standards (e.g., >97% purity criteria for organoboronic acids ) ensures batch consistency.

Q. What storage conditions are optimal for maintaining the stability of this compound?

Halogenated fluorocarbons are often hygroscopic and light-sensitive. For analogs like 2-bromo-6-chlorophenylboronic acid (CAS 1107580-65-3), storage at 0–6°C under nitrogen is recommended to prevent decomposition . Use amber vials and desiccants for long-term stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. For example:

  • Dynamic NMR : Used to study rotational barriers in brominated cinnamic acids (e.g., 4-bromo-2-fluorocinnamic acid, CAS 149947-19-3) to resolve overlapping peaks .
  • Isotopic Labeling : 13C^{13}\text{C}-labeled analogs can clarify ambiguous carbon environments, as applied in studies on 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives .
  • Computational Validation : Density Functional Theory (DFT) simulations align experimental and theoretical spectra, addressing conflicts in peak assignments .

Q. What factorial design strategies are suitable for optimizing reaction yields in halogenation steps?

A 2k^k factorial design can systematically vary factors like temperature, catalyst loading, and halogen source. For instance:

  • Variables : Reaction time (12–24 hrs), Br2_2/Cl2_2 ratio (1:1 to 1:2), and solvent polarity (THF vs. DCM).
  • Response Surface Methodology (RSM) : Identifies non-linear interactions, as applied in membrane separation processes for purifying brominated intermediates .
  • Case Study : Optimizing 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) synthesis achieved 85% yield by adjusting stoichiometry and quenching protocols .

Q. How can this compound serve as a precursor in drug discovery, particularly for fluorinated pharmacophores?

The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl motifs common in kinase inhibitors. For example:

  • Stepwise Functionalization : this compound can be coupled with boronic acids (e.g., 3-(2-bromophenylcarbamoyl)phenylboronic acid, CAS 874288-30-9) to introduce aromatic diversity .
  • In Vivo Stability : Fluorination enhances metabolic resistance, as observed in analogs like 3-fluoro-4-hydroxybenzoic acid derivatives .

Q. What methodologies address reproducibility challenges in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency, as applied in fuel engineering for combustion intermediates .
  • Scale-Up Protocols : Gradual increases in batch size (e.g., from 1g to 25g for 4-bromobenzyl chloride, CAS 589-17-3) minimize exothermic risks .

Data Analysis and Theoretical Frameworks

Q. How can researchers align experimental findings with computational models for halogenated fluorocarbons?

  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability, validated against experimental data for 3-chloro-4-fluorobenzoic acid derivatives .
  • QSPR Models : Relate substituent effects (e.g., Hammett σ constants) to reactivity trends in bromo-chloro systems .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values for fluorinated benzoic acids) to identify outliers .
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets, isolating variables causing variability, as applied in EPOC questionnaire studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chloropentafluorobutyric acid
Reactant of Route 2
3-Bromo-4-chloropentafluorobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.